N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a chromene core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant agents .
Mode of Action
Thiazole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects . The presence of a fluorophenyl group could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The presence of a fluorophenyl group could potentially enhance the compound’s bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they could have multiple molecular and cellular effects .
Action Environment
The presence of a fluorophenyl group could potentially enhance the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 4-fluoroaniline with α-bromoacetophenone to form the intermediate, which is then cyclized with thiourea to yield the thiazole ring. This intermediate is further reacted with ethyl bromoacetate to introduce the ethyl group.
The chromene core is synthesized separately, often starting from salicylaldehyde and ethyl acetoacetate through a Knoevenagel condensation followed by cyclization. The final step involves coupling the thiazole intermediate with the chromene core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- N-(2-(2-(4-bromophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- N-(2-(2-(4-methylphenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the fluorophenyl group, which enhances its lipophilicity and may improve its bioavailability and binding affinity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity also influences the compound’s reactivity and stability, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O3S/c22-14-7-5-13(6-8-14)21-24-15(12-28-21)9-10-23-20(26)19-11-17(25)16-3-1-2-4-18(16)27-19/h1-8,11-12H,9-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPHDSYCATUYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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